molecular formula C19H20N4O2S2 B2738261 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one CAS No. 1210949-11-3

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2738261
CAS No.: 1210949-11-3
M. Wt: 400.52
InChI Key: RMCRXQARATVLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one is a heterocyclic molecule featuring a benzothiazole core linked via a sulfanyl group to an ethanone moiety. The ethanone group is further substituted with a piperidine ring bearing a 5-cyclopropyl-1,3,4-oxadiazole moiety. The cyclopropyl group may enhance metabolic stability and modulate lipophilicity, influencing bioavailability .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c24-16(11-26-19-20-14-3-1-2-4-15(14)27-19)23-9-7-13(8-10-23)18-22-21-17(25-18)12-5-6-12/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCRXQARATVLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S, with a molecular weight of approximately 457.54 g/mol. The structure features a benzothiazole moiety linked to a piperidine ring with an oxadiazole substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, Chakraborty et al. (2014) synthesized various benzothiazole derivatives and found that they demonstrated appreciable antifungal and antibacterial activities against pathogens such as Escherichia coli and Staphylococcus aureus . The specific compound may share similar properties due to its structural components.

Pathogen Activity Reference
Escherichia coliAntibacterialChakraborty et al., 2014
Staphylococcus aureusAntibacterialChakraborty et al., 2014
Candida albicansAntifungalChakraborty et al., 2014

Antiviral Activity

In studies conducted by Tang et al. (2019), benzothiazole derivatives were shown to possess significant antiviral activity against the tobacco mosaic virus . This suggests that the compound may have potential applications in antiviral therapies.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, it was found that modifications to the sulfur-containing moiety significantly enhanced antibacterial activity against gram-positive bacteria .
  • Antiviral Studies : A comparative study of benzothiazole derivatives revealed that compounds with electron-withdrawing groups exhibited higher antiviral potency, indicating that structural modifications can influence biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s closest analogues are 1,3,4-oxadiazole- and piperidine-containing derivatives. Key structural differences lie in the substituents on the oxadiazole ring and the nature of the aromatic/heteroaromatic groups. Below is a comparative analysis:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (Reported) Reference
Target Compound 5-Cyclopropyl-1,3,4-oxadiazole, benzothiazole ~447.5 (estimated) Not explicitly reported (inferred)
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone Phenyl, trifluoromethylphenyl 476.4 Anticancer (in silico predictions)
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Furan-2-yl, 4-methylpiperidine 335.4 Antibacterial (moderate activity)
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) Phenyl, benzenesulfonyl 485.6 Antibacterial (MIC: 12.5–25 µg/mL)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide Thiadiazole, benzylsulfanyl 352.5 Diuretic, antihypertensive
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one Pyrimidine, benzothiazole 447.5 Not reported (catalogued)

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group in the target compound may reduce logP compared to phenyl analogues, balancing solubility and permeability.

Q & A

Basic: What are the key synthetic pathways for this compound, and how is its structure confirmed?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine core. For example:

  • Step 1: Cyclopropane-substituted oxadiazole formation via cyclization of thiosemicarbazide derivatives under POCl₃ catalysis (reflux at 90°C for 3 hours) .
  • Step 2: Piperidine ring functionalization using nucleophilic substitution (e.g., chlorinated intermediates reacting with thiol-containing benzothiazole derivatives) .
  • Step 3: Thioether linkage formation between the benzothiazole and ethanone moieties under inert atmospheres to prevent oxidation .

Structural Confirmation:

  • NMR Spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly for cyclopropyl and oxadiazole groups .
  • Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns .
  • HPLC monitors reaction progress and purity (>95% threshold) .

Basic: What spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • 2D NMR (COSY, HSQC): Differentiates overlapping signals in the piperidine and benzothiazole regions .
  • IR Spectroscopy: Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C-S stretching at ~600–700 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopropyl-oxadiazole moiety (if crystalline derivatives are obtainable) .

Advanced: How do reaction conditions (solvent, catalyst) influence yield and purity?

Answer:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates in piperidine functionalization steps but may require post-reaction purification via column chromatography .
  • Catalysts: Use of KOH or NaH accelerates thioether bond formation but risks side reactions (e.g., over-oxidation of sulfur); catalytic Pd/C aids in deprotection steps .
  • Temperature Control: Reflux conditions (~80–100°C) optimize cyclization but necessitate strict moisture exclusion to prevent hydrolysis .

Data Contradictions:

  • reports higher yields with DMF, while notes side-product formation in DMF, suggesting solvent screening is critical .

Advanced: How does the cyclopropyl-oxadiazole moiety modulate biological activity?

Answer:

  • Electron-Withdrawing Effects: The oxadiazole ring enhances metabolic stability and influences π-π stacking with biological targets (e.g., enzyme active sites) .
  • Conformational Rigidity: The cyclopropyl group restricts rotational freedom, potentially improving binding affinity to hydrophobic pockets .
  • SAR Studies: Analogues without cyclopropyl show reduced antibacterial activity (MIC values 2–4× higher), indicating its role in membrane penetration .

Advanced: What computational methods predict target interactions for this compound?

Answer:

  • Molecular Docking (AutoDock, Glide): Models interactions with enzymes like dihydrofolate reductase (DHFR) or bacterial penicillin-binding proteins (PBPs), highlighting hydrogen bonds with oxadiazole nitrogen and hydrophobic contacts with cyclopropyl .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories; key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
  • Pharmacophore Modeling: Identifies essential features (e.g., sulfanyl group for covalent binding, piperidine for solubility) .

Advanced: How can structural analogs address conflicting bioactivity data?

Answer:

  • Case Study: reports anti-inflammatory activity in analogs with methoxy groups, whereas notes antibacterial efficacy. Contradictions arise from assay conditions (e.g., Gram-negative vs. Gram-positive bacteria) .
  • Mitigation Strategies:
    • Selective Functionalization: Introduce electron-donating groups (e.g., -OCH₃) to enhance anti-inflammatory activity .
    • Biotransformation Studies: Use liver microsomes to identify metabolites causing off-target effects .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Light Sensitivity: Benzothiazole derivatives degrade under UV; store in amber vials at -20°C .
  • Moisture Control: Oxadiazole rings hydrolyze in aqueous environments; lyophilize and use desiccants .
  • Purity Monitoring: Annual HPLC re-analysis recommended; degradation products >5% warrant repurification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.